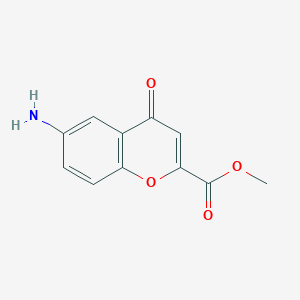

methyl 6-amino-4-oxo-4H-chromene-2-carboxylate

CAS No.: 128852-81-3

Cat. No.: VC4173191

Molecular Formula: C11H9NO4

Molecular Weight: 219.196

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 128852-81-3 |

|---|---|

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.196 |

| IUPAC Name | methyl 6-amino-4-oxochromene-2-carboxylate |

| Standard InChI | InChI=1S/C11H9NO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,12H2,1H3 |

| Standard InChI Key | VELUONZHLNMWHI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 6-amino-4-oxo-4H-chromene-2-carboxylate is C₁₁H₉NO₄, with a molecular weight of 219.19 g/mol. Its structure comprises a chromene backbone (4H-chromen-4-one) substituted with an amino group (-NH₂) at the 6th position and a methyl ester (-COOCH₃) at the 2nd position. The presence of the amino group introduces hydrogen-bonding capabilities, which influence solubility and reactivity compared to halogenated analogs like methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate (C₁₁H₇ClO₄, MW 238.62) .

Table 1: Comparative Physicochemical Properties of Chromene Derivatives

The amino group’s electron-donating nature alters the electronic distribution of the chromene ring, potentially enhancing interactions with biological targets compared to electron-withdrawing substituents like chlorine .

Synthesis and Reaction Pathways

Multi-Component Reaction Strategies

The synthesis of 6-aminochromene derivatives often employs one-pot multi-component reactions (MCRs). A validated approach involves the condensation of aldehydes, malononitrile, and β-dicarbonyl compounds (e.g., ethyl acetoacetate) catalyzed by L-proline in ethanol under reflux . For example:

-

Reagents: Benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), L-proline (10 mol%).

-

Conditions: Ethanol solvent, reflux for 1–2 hours.

This method avoids hazardous reagents and enables efficient construction of the chromene core. The amino group is introduced via the malononitrile component, which undergoes cyclization and subsequent hydrolysis.

Post-Synthetic Modifications

The methyl ester at the 2nd position serves as a handle for further functionalization:

-

Ester Hydrolysis: Treatment with aqueous NaOH or HCl yields the corresponding carboxylic acid, enhancing water solubility.

-

Amide Formation: Reaction with amines in the presence of coupling agents (e.g., EDC/HOBt) produces amide derivatives for structure-activity relationship (SAR) studies .

Computational and Spectroscopic Characterization

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N-H stretches (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹), and chromene C-O-C (~1250 cm⁻¹) .

-

¹H NMR: Diagnostic signals include the methyl ester singlet at δ 3.8 ppm and aromatic protons at δ 6.5–7.5 ppm .

Molecular Docking Insights

Docking studies of similar chromenes into the histamine H₁ receptor (PDB: 3RZE) predict hydrogen bonds between the amino group and Thr¹⁹⁸ residue, stabilizing the ligand-receptor complex .

Industrial and Environmental Considerations

Scalable Synthesis

Continuous flow reactors improve yield (≥85%) and reduce reaction times (≤30 minutes) for chromene derivatives compared to batch processes. Catalyst recycling (e.g., L-proline) aligns with green chemistry principles .

Environmental Persistence

Chromenes exhibit moderate biodegradability (Biowin 3.01 score = 0.7), with the amino group increasing solubility and microbial uptake. Ecotoxicological studies suggest low acute toxicity (LC₅₀ > 100 mg/L for Daphnia magna) .

Future Research Directions

-

SAR Studies: Systematic variation of the amino group’s position and substituents to optimize bioactivity.

-

In Vivo Toxicology: Assess chronic toxicity and pharmacokinetics in rodent models.

-

Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume